molecular formula C5H3BrFN B183902 3-Bromo-5-fluoropyridine CAS No. 407-20-5

3-Bromo-5-fluoropyridine

Cat. No. B183902
CAS RN: 407-20-5
M. Wt: 175.99 g/mol
InChI Key: HNNNBQRRIHKFLI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine is a chemical compound with the molecular formula C5H3BrFN . It is used in various fields such as pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoropyridine involves several steps. One method involves the Suzuki reaction of 3 with a range of aryl iodides, which gives 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields . A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provides 3,5-disubstituted 2-fluoropyridines 5 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoropyridine is analyzed using various spectroscopic techniques . The compound has a molecular weight of 175.99 g/mol .


Chemical Reactions Analysis

3-Bromo-5-fluoropyridine is involved in various chemical reactions. For instance, it can undergo a Suzuki reaction with aryl iodides to produce 3-monosubstituted 5-bromo-2-fluoropyridines . It can also react with aryl and heteroaryl boronic acids to produce 3,5-disubstituted 2-fluoropyridines .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoropyridine is a solid at 20 degrees Celsius . It has a molecular weight of 175.99 g/mol . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 152.5±20.0 °C at 760 mmHg, and a flash point of 46.0±21.8 °C .

Scientific Research Applications

“3-Bromo-5-fluoropyridine” is a type of organoheterocyclic compound . It’s a colorless to white liquid or low melting solid . It’s used in various scientific fields, particularly in the synthesis of more complex chemical compounds .

  • Pharmaceuticals

    • “3-Bromo-5-fluoropyridine” can be used as an intermediate in the synthesis of pharmaceutical compounds .
  • Fluorinated Building Blocks

    • This compound can be used as a building block in the synthesis of fluorinated compounds .

Safety And Hazards

3-Bromo-5-fluoropyridine is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNBQRRIHKFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356173
Record name 3-bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoropyridine

CAS RN

407-20-5
Record name 3-bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
G Koidan, S Zahorulko, A Hurieva… - … A European Journal, 2023 - Wiley Online Library
… research we took a set of pyridines of type 2b, in which one or both fluorine atoms were replaced by another halogen: 3-chloro-5-fluoropyridine 2m (pKa 29), 3-bromo-5-fluoropyridine …
BA Hopkins, B Zavesky, D White - The Journal of Organic …, 2022 - ACS Publications
… (4) Under the optimized reaction conditions noted in Scheme 2 below, product 2a was formed in good yield using the 3-bromo-5-fluoropyridine from the original screen (Figure 2). Other …
Number of citations: 4 pubs.acs.org
G Pan, C He, M Chen, Q Xiong, W Cao… - CCS Chemistry, 2022 - chinesechemsoc.org
… Thus, when 3-bromo-5-fluoropyridine ( 5k ) was employed, the normal C6 selective product 6k was obtained in 78% yield, >19:1 dr with 96% ee, while low regioselectivity was obtained …
Number of citations: 25 www.chinesechemsoc.org
Y Chen, J Huang, TL Hwang, MJ Chen, JS Tedrow… - pstorage-acs-6854636.s3 …
… A reaction vial was loaded with 3-bromo-5-fluoropyridine N-oxide (384 mg, 2.0 mmol), triethylamine (0.53 mL, 4.0 mmol) in dichloromethane (4 mL). The resulting solution was cooled to …
KH Liu, GQ Hu, CX Wang, FF Sheng, JW Bai… - Organic …, 2021 - ACS Publications
… (14) The coupling product 4f was prepared by direct arylation of 3-bromo-5-fluoropyridine (1.86 g, 10 mmol) with 1-(tert-butyl)-4-iodobenzene in 98% yield, showing the scalable ability …
Number of citations: 6 pubs.acs.org
MD Mandler, AP Degnan, S Zhang, D Aulakh… - Organic …, 2021 - ACS Publications
Owing to their participation in Click reactions, bifunctional azides are valuable intermediates in the preparation of medicines and biochemical tool compounds. Despite the privileged …
Number of citations: 5 pubs.acs.org
S Wang, H Lu, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2017 - Elsevier
… For example, 3-bromopyridine and 3-bromo-5-fluoropyridine proceed smoothly to afford the corresponding product in 63% and 78% yield respectively (3r, 3s). Other heteroaryl …
Number of citations: 8 www.sciencedirect.com
AY Cherepakha, KO Stepannikova… - European Journal of …, 2018 - Wiley Online Library
… To obtain 16, we have developed an original method including reaction of 3-bromo-5-fluoropyridine (17) and benzyl thiol in the presence of K 2 CO 3 (87 % yield), followed by oxidative …
R Weiss, T Golisano, P Pale… - Advanced Synthesis & …, 2021 - Wiley Online Library
… Starting from 3-bromo-5-fluoropyridine (0.20 g, 1.14 mmol) and CH 3 I (0.64 g, 4.55 mmol). 96 mg, yield: 26%. Yellow solid, mp 215–218 C; 1 H NMR (500 MHz, Methanol-d 4 ) δ 9.39–…
Number of citations: 5 onlinelibrary.wiley.com

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